molecular formula C10H17F3N2O2 B066647 tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate CAS No. 186203-13-4

tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate

Cat. No.: B066647
CAS No.: 186203-13-4
M. Wt: 254.25 g/mol
InChI Key: CBRWRWRFOZZKCN-UHFFFAOYSA-N
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Description

Tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate, also known as this compound, is a useful research compound. Its molecular formula is C10H17F3N2O2 and its molecular weight is 254.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrrolidine ring with a trifluoromethyl group and a carbamate moiety, which are known to influence its reactivity and biological interactions. The molecular formula is C10H17F3N2O2C_{10}H_{17}F_3N_2O_2 with a molecular weight of approximately 254.25 g/mol.

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability. The carbamate functional group is also critical, as it can undergo hydrolysis under various conditions, affecting the compound's stability and interaction with biological targets.

Preliminary studies indicate that this compound may modulate receptor interactions, particularly with toll-like receptors (TLRs). Compounds with similar structures have been investigated for their roles as agonists or antagonists in various biological pathways, suggesting that this compound could also exhibit similar properties.

Interaction Studies

Interaction studies are vital for understanding the biological mechanisms of this compound. Techniques such as surface plasmon resonance and isothermal titration calorimetry can elucidate binding affinities and specificities towards proteins and nucleic acids. These interactions may lead to significant biological effects, including modulation of immune responses or inhibition of cell proliferation.

Similar Compounds

Research on structurally similar compounds provides insights into the potential biological activity of this compound. For example:

Compound NameCAS NumberKey Features
Tert-butyl methyl(pyrrolidin-3-yl)carbamate169750-01-0Lacks trifluoromethyl group; similar core structure
Tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate454712-26-6Contains methylamino substitution; similar reactivity
(R)-1-Boc-3-(Dimethylamino)pyrrolidine1004538-33-3Dimethylamino substitution; used in medicinal chemistry

These compounds have shown varying degrees of biological activity, suggesting that modifications to the pyrrolidine structure can significantly impact pharmacological properties.

Research Findings

Recent literature highlights the importance of the trifluoromethyl group in enhancing drug potency. For instance, studies have demonstrated that incorporating a trifluoromethyl group can increase the efficacy of compounds targeting specific enzymes or receptors involved in disease processes .

In particular, compounds with similar structural motifs have been shown to inhibit cellular proliferation effectively, indicating that this compound may possess anticancer properties. The structure–activity relationship (SAR) studies emphasize the role of electronic effects introduced by the trifluoromethyl group in modulating biological activity .

Properties

IUPAC Name

tert-butyl N-[3-(trifluoromethyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-8(2,3)17-7(16)15-9(10(11,12)13)4-5-14-6-9/h14H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRWRWRFOZZKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599247
Record name tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate
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Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186203-13-4
Record name 1,1-Dimethylethyl N-[3-(trifluoromethyl)-3-pyrrolidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186203-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (3-(trifluoromethyl)pyrrolidin-3-yl)carbamate
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